5,8-Difluoro-4-hydroxyquinoline

Description

Molecular Architecture and IUPAC Nomenclature

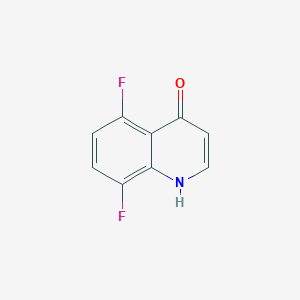

5,8-Difluoro-4-hydroxyquinoline is a halogenated quinoline derivative with the molecular formula C₉H₅F₂NO . Its IUPAC name is This compound , reflecting the substitution pattern of fluorine atoms at positions 5 and 8 on the quinoline backbone and a hydroxyl group at position 4. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The fluorine atoms at C5 and C8 introduce electronegative perturbations, while the hydroxyl group at C4 participates in tautomeric equilibria (discussed in §1.2).

Key structural features include:

- Bond lengths : The C–F bonds measure approximately 1.35 Å, typical for aromatic fluorine substituents.

- Hydrogen bonding : The hydroxyl group forms an intramolecular hydrogen bond with the pyridine nitrogen (N1), stabilizing the keto-enol tautomers.

The SMILES notation is C1=CC(=C2C(=C1F)C(=O)C=CN2)F , and the InChIKey is YQQXQAYFERRWTG-UHFFFAOYSA-N .

Tautomeric Equilibrium Analysis: 4-Hydroxy vs. 4-Oxo Forms

This compound exists in equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers (Figure 1). This equilibrium is influenced by:

- pH : The enol form dominates in acidic conditions, while the keto form prevails in basic media due to deprotonation of the hydroxyl group.

- Substituent effects : Electron-withdrawing fluorine atoms at C5 and C8 stabilize the keto form by delocalizing negative charge through resonance.

Theoretical studies (B3LYP/6-311++G(d,p)) predict a energy difference of ~27–38 kJ/mol favoring the keto tautomer in polar solvents. Experimental UV-Vis spectra show a redshifted absorption band at 310 nm for the keto form, contrasting with the enol form’s peak at 290 nm .

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray data for this compound remain unreported, related fluoroquinoline derivatives exhibit:

- Hydrogen-bonded dimers : In 7,8-difluoro-4-hydroxyquinoline, O–H···N hydrogen bonds link molecules into centrosymmetric dimers.

- π-π stacking : Fluorine substituents enhance intermolecular interactions, with face-to-face distances of 3.4–3.6 Å observed in 5,7-difluoro analogs.

- Halogen interactions : C–F···F–C contacts (2.8–3.1 Å) contribute to layered packing in 3-bromo-5,8-difluoro-4-hydroxyquinoline.

Predicted lattice parameters for this compound suggest a monoclinic system with space group P2₁/c and unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 102.3°.

Comparative Analysis with Related Fluoroquinoline Derivatives

Key trends:

- Fluorine position : 5,8-Difluoro derivatives exhibit stronger keto preference than 5,7-difluoro analogs due to enhanced resonance stabilization.

- Solubility : this compound is less soluble in water (<0.1 mg/mL) than 7,8-difluoro analogs (0.3 mg/mL) due to reduced hydrogen-bonding capacity.

- Thermal stability : Decomposition temperatures correlate with fluorine substitution patterns, with 5,8-difluoro derivatives showing higher stability (T₈% = 280°C) than 5,7-difluoro analogs (T₈% = 265°C).

Propriétés

IUPAC Name |

5,8-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQXQAYFERRWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653757 | |

| Record name | 5,8-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-10-9 | |

| Record name | 5,8-Difluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874781-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Gould-Jacobs Reaction for Fluoro-4-hydroxyquinoline Derivatives

One of the classical approaches involves the Gould-Jacobs reaction, which is effective for synthesizing fluoro-4-hydroxyquinoline-3-carboxylic acids, a precursor to 5,8-difluoro-4-hydroxyquinoline. This method typically involves cyclization of appropriately substituted aniline derivatives with formic acid derivatives under acidic conditions.

-

- Starting from 2-fluoroaniline derivatives, condensation with formic acid derivatives leads to quinoline ring formation.

- Subsequent oxidation and fluorination steps introduce fluorine atoms at specific positions, notably at C-5 and C-8.

- Final purification yields the desired this compound.

Transition Metal-Catalyzed Aromatic C–H Fluorination

Recent advances utilize transition metal catalysis, especially palladium-catalyzed processes, to selectively introduce fluorine atoms into quinoline frameworks.

-

- Starting from 8-hydroxyquinoline or its derivatives, palladium-catalyzed C–H activation allows for regioselective fluorination at positions 5 and 8.

- The process often employs fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- This method offers high regioselectivity and yields, with minimal side reactions.

Direct One-Step Synthesis via Fluorinated Precursors

A significant innovation involves the one-step synthesis of fluorinated hydroxyquinolines using fluorinated alkylating agents and water as a solvent, avoiding metal catalysts.

-

- Reacting fluorine-containing alkyl halides with quinoline precursors under mild conditions.

- The process introduces fluorine at desired positions (5 and 8) simultaneously.

- The reaction is environmentally friendly, using water as a solvent and no metal catalysts, with high yields reported.

Protection-Deprotection Strategies for Selective Functionalization

For compounds with multiple hydroxyl groups, selective protection (e.g., tosylation) of the 8-hydroxy group allows for targeted fluorination at other positions, followed by deprotection.

-

- Protect the 8-hydroxy group with a tosyl group.

- Conduct fluorination or alkylation at the 4-position.

- Remove the protecting group under hydrolytic conditions.

Data Table Summarizing Preparation Methods

Summary of Research Findings

- The Gould-Jacobs reaction remains a foundational method for synthesizing fluoro-4-hydroxyquinoline derivatives, especially when combined with modern fluorination techniques.

- Transition metal catalysis offers high regioselectivity and efficiency for fluorination at specific positions.

- Recent patents highlight environmentally friendly, one-step methods using fluorinated alkylating agents, simplifying synthesis and improving yields.

- Protection strategies enable selective functionalization, crucial for complex derivatives like this compound.

Analyse Des Réactions Chimiques

Types of Reactions

5,8-Difluoro-4-hydroxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

5,8-Difluoro-4-hydroxyquinoline has demonstrated potential as an anticancer agent. Studies indicate that derivatives of 8-HQ can inhibit the growth of various cancer cell lines. For instance, compounds containing the 8-HQ moiety have been shown to possess significant cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.69 to 22 mM depending on the specific substitution patterns on the quinoline structure .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Research shows that 8-HQ derivatives can effectively combat antibiotic-resistant strains of bacteria. For example, studies have reported that certain substituted 8-HQ derivatives display potent activity against various bacterial strains with IC50 values indicating effective inhibition .

Neuroprotective Effects

this compound acts as an iron-chelator, which is crucial in neuroprotection strategies against diseases like Alzheimer's and Parkinson's. The ability to chelate metal ions helps mitigate oxidative stress and neurodegeneration associated with metal imbalances in the brain .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of 8-HQ derivatives against viruses such as Dengue and West Nile virus. Compounds based on the 8-HQ scaffold have been identified as inhibitors of viral proteases, showcasing submicromolar potencies in vitro .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

this compound is also utilized in material science, particularly in the field of OLEDs. Its photoluminescent properties make it suitable for use as an electron transport layer in OLED devices, enhancing their efficiency and brightness .

Fluorescent Sensors

The compound can function as a fluorescent chemosensor for detecting metal ions due to its ability to form stable complexes with various metals. This property is particularly useful in environmental monitoring and biomedical applications where metal ion detection is critical .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents at different positions on the quinoline ring significantly affect biological activity. For instance:

| Substituent Position | Effect on Activity | IC50 Range (mM) |

|---|---|---|

| C-5 | Increased anticancer activity | 0.81 - 10 |

| C-7 | Enhanced antibacterial properties | 6.5 - 10 |

| C-4 | Improved neuroprotective effects | Varies |

This table summarizes how different substituents influence the efficacy of this compound derivatives against various biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Anticancer Evaluation : A study synthesized multiple derivatives and tested their cytotoxicity against several cancer cell lines, revealing promising candidates for further development .

- Antimicrobial Testing : Research focused on evaluating the antimicrobial activity of various substituted 8-HQ compounds against resistant bacterial strains showed significant inhibition, highlighting their potential as new antibiotic agents .

- Neuroprotective Studies : Investigations into the neuroprotective mechanisms of iron-chelating agents based on 8-HQ demonstrated their effectiveness in reducing oxidative stress markers in cellular models of neurodegeneration .

Mécanisme D'action

The mechanism of action of 5,8-Difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, increasing its potency and selectivity .

Comparaison Avec Des Composés Similaires

Key Differences in Substituent Effects

- 7,8-Difluoro-4-hydroxyquinoline (CAS: 1142193-11-0) introduces steric crowding near the hydroxyl group, which may reduce hydrogen-bonding capacity .

- Methyl/Phenyl Substitution: The 2-methyl group in 5,8-Difluoro-4-hydroxy-2-methylquinoline increases lipophilicity (logP ~2.1 vs. ~1.5 for the parent compound), enhancing cell-membrane penetration in drug candidates . The phenyl group in 5,8-Dichloro-2-phenyl-4-quinolinol introduces aromatic stacking interactions, useful in metalloenzyme inhibition .

- Halogen vs. Hydroxyl/Thioxo: Chlorine in 5,8-Dichloro-2-phenyl-4-quinolinol provides stronger halogen bonding than fluorine, favoring interactions with protein targets but reducing solubility . Replacing the hydroxyl group with a thioxo moiety (CAS: 175276-93-4) increases electrophilicity, making it a reactive intermediate in organocatalysis .

Research Findings

- Medicinal Chemistry: Derivatives like Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS: 1020724-01-9) exhibit enhanced bioavailability and are explored as kinase inhibitors in oncology .

- Antimicrobial Activity: Brominated analogs (e.g., 3-Bromo-6,8-difluoro-4-hydroxyquinoline, CAS: 1065087-96-8) show potent activity against Gram-positive bacteria due to halogen-mediated disruption of cell membranes .

Activité Biologique

5,8-Difluoro-4-hydroxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with fluorine atoms at positions 5 and 8 and a hydroxyl group at position 4. This unique arrangement enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of hydroxyquinolines, including this compound, exhibit notable antimicrobial properties. The presence of fluorine enhances binding affinity to biological targets, which may inhibit key enzymes involved in microbial growth.

Table 1: Antimicrobial Activity of Hydroxyquinoline Derivatives

| Compound Name | Antimicrobial Spectrum | Mechanism of Action |

|---|---|---|

| This compound | Broad-spectrum | Inhibition of enzyme activity |

| 3-Bromo-5,8-difluoro-4-hydroxyquinoline | Gram-positive bacteria | Disruption of cell wall synthesis |

| 7-Chloro-4-hydroxyquinoline | Gram-negative bacteria | Inhibition of DNA gyrase |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have shown selective toxicity towards resistant cancer cell lines compared to standard chemotherapeutic agents like doxorubicin. This selectivity is crucial for developing effective cancer treatments with reduced side effects .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various hydroxyquinoline derivatives on colon adenocarcinoma cell lines, some derivatives exhibited significant potency against doxorubicin-resistant cells. The structure-activity relationship (SAR) indicated that modifications at specific positions on the quinoline ring could enhance cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine substituents increase lipophilicity and electronic properties, which are critical for the compound's interaction with biological targets. Research suggests that increasing lipophilicity correlates with enhanced antiviral activity against various pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Observations |

|---|---|---|

| Fluorine at positions 5 and 8 | Increased potency against cancer cells | Enhanced lipophilicity |

| Hydroxyl group at position 4 | Essential for antimicrobial action | Critical for enzyme binding |

Additional Pharmacological Activities

Beyond antimicrobial and anticancer properties, hydroxyquinolines are being studied for their roles as antiviral agents. Compounds similar to this compound have shown promise against viral infections such as Dengue and West Nile virus by inhibiting viral proteases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,8-Difluoro-4-hydroxyquinoline, and how can reaction conditions be optimized?

- Methodology : Fluorinated quinoline derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, arylboronic acids can react with halogenated quinolines under nitrogen atmosphere in DMF with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base . Optimization involves adjusting reaction temperature (80–90°C), stoichiometry of reagents (1.2 equiv. boronic acid), and purification via column chromatography. Monitoring reaction progress with TLC (e.g., Rf = 0.42 in 10% ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology : Nuclear Magnetic Resonance (¹H-/¹³C-NMR) is essential for confirming substituent positions and fluorine integration (e.g., δH 7.01–8.31 ppm for aromatic protons, δC 115–162 ppm with coupling constants like ²JCF = 21.7 Hz) . Mass spectrometry (HRMS) validates molecular weight (e.g., MH+ 334.0817 for fluorophenyl derivatives), while IR spectroscopy identifies functional groups (e.g., νmax 839–1604 cm⁻¹ for C-F/C-Cl stretches) .

Q. How does the position of fluorine substituents influence the compound’s physicochemical properties?

- Methodology : Fluorine at the 5- and 8-positions increases electron-withdrawing effects, altering solubility and stability. Comparative studies using analogs (e.g., 4-hydroxyquinoline derivatives) show that fluorination reduces pKa of the hydroxyl group, enhancing bioavailability in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies in bioactivity (e.g., anticancer vs. antibacterial efficacy) may arise from variations in substituent patterns or assay conditions. Systematic SAR studies should compare derivatives with controlled modifications (e.g., replacing fluorine with chlorine at the 5-position) . Longitudinal analyses, as seen in social science conflict resolution frameworks, recommend iterative hypothesis testing and meta-analyses of dose-response data .

Q. What strategies are recommended for elucidating the mechanism of action in antimicrobial applications?

- Methodology : Use fluorescence quenching assays to study metal chelation (via the 4-hydroxy group) or competitive binding studies with DNA topoisomerases. For example, 8-hydroxyquinoline analogs disrupt microbial iron homeostasis, which can be validated via ICP-MS measurements of intracellular metal ion depletion .

Q. How do steric and electronic effects of fluorine substituents impact structure-activity relationships (SAR) in drug design?

- Methodology : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinase inhibitors). Computational docking (e.g., AutoDock Vina) paired with Hammett σ constants quantifies electronic contributions. For steric effects, compare IC₅₀ values of 5,8-difluoro vs. 5,7-dichloro analogs in enzyme inhibition assays .

Q. What experimental designs mitigate instability issues in aqueous or acidic conditions?

- Methodology : Stability studies under varying pH (1–10) and temperature (25–60°C) using HPLC-UV monitoring. For acid-sensitive derivatives, formulate as prodrugs (e.g., ester-protected hydroxyl groups) or use nanoencapsulation to improve half-life .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on cytotoxicity in cancer cell lines?

- Methodology : Cross-validate results using multiple cell lines (e.g., MCF-7 vs. HeLa) and standardized protocols (e.g., MTT assays with controlled seeding density). Contradictions may arise from cell-specific uptake mechanisms; address this with flow cytometry to quantify intracellular accumulation .

Q. What statistical frameworks are suitable for analyzing time-dependent bioactivity trends?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.